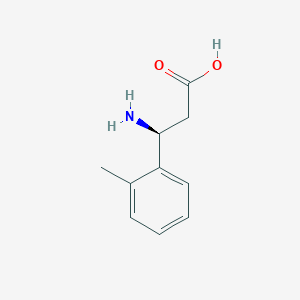

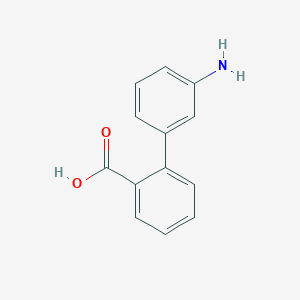

(S)-3-Amino-3-(2-methyl-phenyl)-propionic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

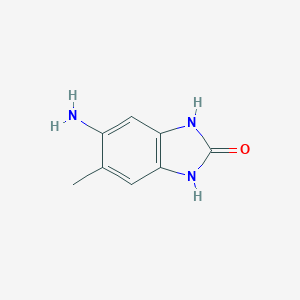

The synthesis of such a compound would likely involve the reaction of a suitable 2-methyl-phenyl compound with a compound containing an appropriately protected α-amino acid functionality. The exact method would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would consist of a carboxylic acid group and an amino group attached to the same carbon (forming an α-amino acid structure), along with a phenyl ring substituted with a methyl group at the second position .Chemical Reactions Analysis

As an α-amino acid, this compound could participate in reactions typical of both amines and carboxylic acids. For example, it could react with bases to form a salt, or with acylating agents to form amides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of both an amino group and a carboxylic acid group would make it a zwitterion at certain pH values, which could affect its solubility and other properties .科学研究应用

Anticancer Potential

Cinnamic acid derivatives, including (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid, have been extensively researched for their anticancer properties. These compounds have been observed to possess significant antitumor efficacy, which has sparked considerable interest in their potential as traditional and modern anticancer agents. The rich medicinal tradition of cinnamic acid derivatives, despite being underutilized for several decades, has seen a resurgence in attention towards their antitumor potentials in the last two decades. This renewed focus aims to leverage the chemical versatility of these compounds for medicinal research, particularly in developing new antitumor agents (De, Baltas, & Bedos-Belval, 2011).

Metabolic and Probiotic Effects

Propionibacterium freudenreichii, which metabolizes compounds similar to (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid, demonstrates the metabolic versatility of these substances. This bacterium, used in cheese ripening and recognized for its probiotic effects, showcases the broader implications of such compounds in food science and human health. The metabolic pathways, including the synthesis of vitamins and amino acids, highlight the interconnectedness of these chemical processes and their impact on flavor compounds and health-promoting activities (Thierry et al., 2011).

Antioxidant and Pharmacological Activities

Chlorogenic Acid (CGA), structurally related to (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid, has been identified as a potent dietary polyphenol with a broad spectrum of therapeutic roles. Its biological activities include antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, and antimicrobial effects. CGA's ability to modulate lipid metabolism and glucose homeostasis suggests a critical role in managing conditions such as cardiovascular disease, diabetes, and obesity. This highlights the pharmacological importance of structurally similar compounds in offering natural solutions for a wide range of disorders (Naveed et al., 2018).

Flavour Compounds in Foods

The role of branched chain aldehydes, derived from amino acids similar to (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid, in food flavoring, emphasizes the significance of these compounds beyond their pharmacological applications. Their formation and breakdown pathways are crucial in determining the flavor profiles of various fermented and non-fermented food products. Understanding these pathways is essential for controlling the formation of desired aldehyde levels in food, demonstrating the intersection of chemistry and food science (Smit, Engels, & Smit, 2009).

Neurodegenerative and Psychiatric Diseases

Ursolic acid, which shares a similar realm of biological activity with (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid, has been reported to possess anti-tumoral, anti-diabetic, cardioprotective, and hepatoprotective properties. Its neuroprotective effects in various brain-related disorders, such as Alzheimer's disease, Parkinson's disease, and depression, underscore the potential therapeutic benefits of structurally related compounds. These effects are primarily attributed to its antioxidant and anti-inflammatory mechanisms, offering insights into managing neurodegenerative and psychiatric conditions (Ramos-Hryb et al., 2017).

安全和危害

未来方向

属性

IUPAC Name |

(3S)-3-amino-3-(2-methylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-4-2-3-5-8(7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GORGZFRGYDIRJA-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1[C@H](CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426157 |

Source

|

| Record name | (3S)-3-Amino-3-(2-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-3-amino-3-(2-methylphenyl)propanoic acid | |

CAS RN |

736131-48-9 |

Source

|

| Record name | (3S)-3-Amino-3-(2-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B112886.png)

![(2's,3s)-[2-(3-Hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester](/img/structure/B112897.png)

![8-Amino-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B112908.png)